molecular formula C9H6BrClO4 B6195673 methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate CAS No. 2694728-07-7

methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate

Cat. No.: B6195673
CAS No.: 2694728-07-7
M. Wt: 293.5
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Description

Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is an organic compound with the molecular formula C9H6BrClO4. It is a derivative of benzoic acid and contains both bromine and chlorine atoms, making it a halogenated ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate can be synthesized through a multi-step process involving the bromination and chlorocarbonylation of methyl benzoate derivatives. One common method involves the bromination of methyl 3-hydroxybenzoate to form methyl 3-bromo-5-hydroxybenzoate. This intermediate is then reacted with phosgene (COCl2) to introduce the chlorocarbonyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale bromination and chlorocarbonylation reactions. These processes are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester and chlorocarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine and chlorocarbonyl groups, forming simpler benzoate derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Hydrolysis: Products include 3-bromo-5-hydroxybenzoic acid and 3-bromo-5-carboxybenzoic acid.

    Reduction: Products include methyl benzoate and other dehalogenated derivatives.

Scientific Research Applications

Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorocarbonyl groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate can be compared with other halogenated benzoates, such as:

    Methyl 3-bromo-5-chlorobenzoate: Similar structure but lacks the chlorocarbonyl group, making it less reactive in certain reactions.

    Methyl 3-chloro-5-[(chlorocarbonyl)oxy]benzoate: Contains chlorine instead of bromine, which affects its reactivity and the types of reactions it undergoes.

    Methyl 3-bromo-5-nitrobenzoate: Contains a nitro group instead of a chlorocarbonyl group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of bromine and chlorocarbonyl groups, which confer distinct reactivity and versatility in chemical synthesis.

Properties

CAS No.

2694728-07-7

Molecular Formula

C9H6BrClO4

Molecular Weight

293.5

Purity

95

Origin of Product

United States

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